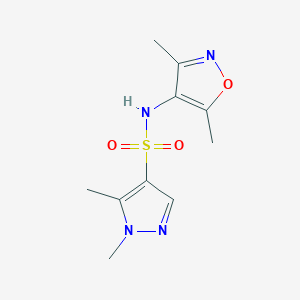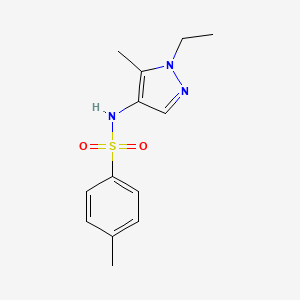![molecular formula C19H20N2O2S B4366428 4-methyl-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide](/img/structure/B4366428.png)
4-methyl-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide
Descripción general
Descripción
4-methyl-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide drugs. It is commonly known as JNJ-26854165 and has been studied extensively for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
The mechanism of action of 4-methyl-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide involves the inhibition of MDM2, which is responsible for the degradation of p53. By inhibiting MDM2, the levels of p53 increase, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism has been shown to be effective in various cancer cell lines and animal models.
Biochemical and Physiological Effects:
4-methyl-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide has been shown to have biochemical and physiological effects in cancer cells. The compound induces cell cycle arrest and apoptosis in cancer cells by increasing the levels of p53. It also enhances the efficacy of chemotherapy drugs by sensitizing cancer cells to their effects. However, the compound has also been shown to have off-target effects on other proteins, which can lead to toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the role of MDM2 and p53 in cancer cells. The compound has also been shown to be effective in various cancer cell lines and animal models, making it a promising candidate for further development. However, the compound has limitations in terms of its toxicity and off-target effects, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 4-methyl-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide. One direction is the development of more potent and selective MDM2 inhibitors that can overcome the limitations of the current compound. Another direction is the investigation of the compound's potential therapeutic applications in other diseases, such as neurodegenerative disorders. Additionally, the compound's off-target effects can be further studied to understand their mechanisms and potential therapeutic applications. Overall, 4-methyl-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide has shown promising results in cancer treatment and has the potential to be a valuable tool for further research in this field.
Aplicaciones Científicas De Investigación
4-methyl-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the protein MDM2, which is responsible for the degradation of the tumor suppressor protein p53. By inhibiting MDM2, 4-methyl-N-{1-[4-(1H-pyrrol-1-yl)phenyl]ethyl}benzenesulfonamide can increase the levels of p53, leading to cell cycle arrest and apoptosis in cancer cells. The compound has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Propiedades
IUPAC Name |
4-methyl-N-[1-(4-pyrrol-1-ylphenyl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-15-5-11-19(12-6-15)24(22,23)20-16(2)17-7-9-18(10-8-17)21-13-3-4-14-21/h3-14,16,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBWUKQBYGBGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=CC=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethylphenyl)-2-({[5-(1-methyl-1H-pyrazol-3-yl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazinecarbothioamide](/img/structure/B4366357.png)
![2-[(4-methyl-1H-pyrazol-1-yl)acetyl]-N-propylhydrazinecarbothioamide](/img/structure/B4366359.png)
![N-methyl-2-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B4366372.png)
![2-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4366380.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4366383.png)
![2-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-4-quinolinecarboxamide](/img/structure/B4366389.png)
![2-[(4-chloro-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4366395.png)
![2-[(4-fluorophenoxy)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4366403.png)
![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4366426.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B4366430.png)
![4-methyl-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366432.png)


![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4366460.png)